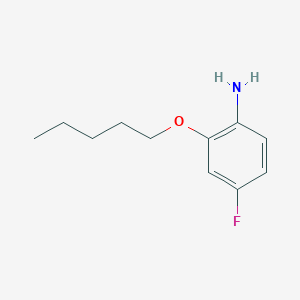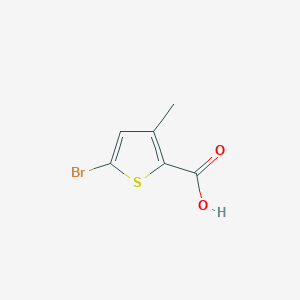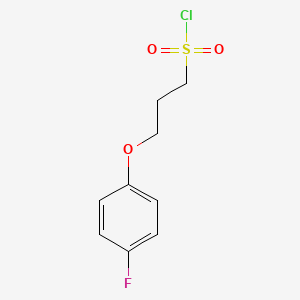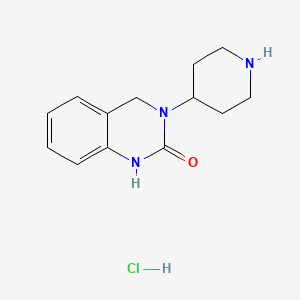![molecular formula C8H5BrN2O B1341981 6-溴-1H-吡咯并[2,3-b]吡啶-3-甲醛 CAS No. 383875-60-3](/img/structure/B1341981.png)
6-溴-1H-吡咯并[2,3-b]吡啶-3-甲醛
描述
6-Bromo-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C7H5BrN2. It has a molecular weight of 197.03 . The compound is solid in physical form and is typically stored in a dark place under an inert atmosphere at room temperature .
Molecular Structure Analysis
The InChI code for 6-Bromo-1H-pyrrolo[2,3-b]pyridine is 1S/C7H5BrN2/c8-6-2-1-5-3-4-9-7(5)10-6/h1-4H, (H,9,10) . This code provides a specific textual identifier for the compound’s molecular structure.Physical and Chemical Properties Analysis
6-Bromo-1H-pyrrolo[2,3-b]pyridine is a solid compound . It’s typically stored in a dark place under an inert atmosphere at room temperature . The compound has a molecular weight of 197.03 .科学研究应用
色氨酸双加氧酶抑制剂
色氨酸双加氧酶 (TDO) 是一种参与色氨酸代谢的酶。 6-溴-1H-吡咯并[2,3-b]吡啶-3-甲醛等化合物可用作制备TDO抑制剂的反应物,由于其在免疫调节中的作用,这些抑制剂在癌症治疗中具有潜在应用 .
BACE-1活性抑制剂
BACE-1(β-位点APP裂解酶1)是一种与阿尔茨海默病相关的酶。 源自该化合物的反应物可作为BACE-1活性抑制剂,有助于神经退行性疾病治疗的研究 .
3. 前列腺癌侵袭和迁移抑制剂 研究表明,该化合物的衍生物可以抑制前列腺癌细胞的侵袭和迁移,为开发针对前列腺癌的新治疗策略提供了一种潜在途径 .
CDK2激酶抑制剂
CDK2(细胞周期蛋白依赖性激酶2)是细胞周期进程的重要调节剂。 基于该化合物的抑制剂可用于控制CDK2活性,这对研究细胞增殖和癌症具有重要意义 .
5. 细胞分裂周期7激酶抑制剂 同样,由6-溴-1H-吡咯并[2,3-b]吡啶-3-甲醛合成的化合物可能作为细胞分裂周期7激酶的抑制剂,该酶参与细胞分裂和DNA修复过程 .
安全和危害
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage), and H411 (Toxic to aquatic life with long-lasting effects) . Precautionary measures include avoiding release to the environment and wearing protective gloves/eye protection .
未来方向
While specific future directions for 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde are not available from the search results, the study of pyrrolopyridine derivatives is an active area of research, particularly in the field of medicinal chemistry . These compounds’ potential to target FGFRs, which are implicated in various types of tumors, suggests promising avenues for future research .
作用机制
Target of Action
Similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been reported to exhibit potent inhibitory activities against fgfr1, 2, and 3 .
Mode of Action
It can be inferred from related compounds that it might interact with its targets, leading to changes in their function .
Biochemical Pathways
Related compounds have been shown to influence kinase inhibition , suggesting potential downstream effects on cell signaling pathways.
Result of Action
Based on the activities of related compounds, it may have potential effects on cell proliferation and apoptosis .
生化分析
Biochemical Properties
6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form covalent bonds with nucleophilic residues in proteins, such as cysteine and lysine, through its aldehyde group. This interaction can lead to the modification of enzyme activity, either by inhibiting or activating the enzyme. For example, 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde has been shown to inhibit certain kinases by forming a covalent bond with the active site cysteine residue, thereby preventing substrate binding and subsequent phosphorylation events .
Cellular Effects
The effects of 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can inhibit the proliferation of cancer cells by disrupting key signaling pathways involved in cell growth and survival . Additionally, it can alter gene expression by modifying transcription factors or histone proteins, leading to changes in the transcriptional landscape of the cell .
Molecular Mechanism
The molecular mechanism of action of 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde involves several key interactions at the molecular level. This compound exerts its effects primarily through covalent binding to specific biomolecules. For example, it can inhibit enzymes by forming a covalent bond with the active site residue, thereby blocking substrate access and catalytic activity . Additionally, 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can modulate gene expression by binding to transcription factors or histone proteins, leading to changes in chromatin structure and transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde vary with different dosages in animal models. At low doses, this compound can selectively inhibit target enzymes or pathways without causing significant toxicity . At higher doses, 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can exhibit toxic effects, including cellular damage and organ toxicity . Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic effect, while exceeding this threshold can lead to adverse effects .
Metabolic Pathways
6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . Additionally, 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
The transport and distribution of 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it can accumulate in specific cellular compartments . Additionally, binding proteins can facilitate the distribution of 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde within tissues, influencing its localization and accumulation .
属性
IUPAC Name |
6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-7-2-1-6-5(4-12)3-10-8(6)11-7/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHQOTOTCUBNFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80593400 | |
| Record name | 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383875-60-3 | |
| Record name | 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383875-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![2-Bromo-4-methoxybenzo[d]thiazole](/img/structure/B1341961.png)
